molecular formula C11H15BrN2 B14854902 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B14854902
M. Wt: 255.15 g/mol
InChI Key: MGZKEOYRBWNXBG-UHFFFAOYSA-N
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Description

9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is a heterocyclic compound belonging to the azepine family. Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azepine ring .

Mechanism of Action

The mechanism of action of 9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other azepine derivatives .

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

9-bromo-8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C11H15BrN2/c1-7-4-5-8-9(13)3-2-6-14-11(8)10(7)12/h4-5,9,14H,2-3,6,13H2,1H3

InChI Key

MGZKEOYRBWNXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCCN2)N)Br

Origin of Product

United States

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